2-[3-(2-aminoethyl)phenyl]ethan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(2-aminoethyl)phenyl]ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C10H16N2·2HCl It is a derivative of phenylethylamine, characterized by the presence of an aminoethyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-aminoethyl)phenyl]ethan-1-amine dihydrochloride typically involves the reaction of 3-(2-aminoethyl)phenylacetonitrile with hydrogen chloride in the presence of a suitable solvent. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents include ethanol or methanol.
Catalyst: A catalyst such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process typically includes:
Raw Material Handling: Ensuring the purity and proper storage of raw materials.
Reaction Monitoring: Continuous monitoring of reaction parameters such as temperature, pressure, and pH.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-aminoethyl)phenyl]ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Solvents: Reactions are typically carried out in solvents such as ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted phenylethylamine derivatives.
Scientific Research Applications
2-[3-(2-aminoethyl)phenyl]ethan-1-amine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including neurotransmitter activity.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(2-aminoethyl)phenyl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It can bind to certain receptors in the brain, influencing neurotransmitter activity.
Modulate Enzyme Activity: The compound may affect the activity of enzymes involved in neurotransmitter synthesis and degradation.
Influence Signal Transduction: It can modulate signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
Phenylethylamine: A naturally occurring compound with similar structural features.
Amphetamine: A stimulant with a similar phenylethylamine backbone.
Methamphetamine: A potent central nervous system stimulant with structural similarities.
Uniqueness
2-[3-(2-aminoethyl)phenyl]ethan-1-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other similar compounds, it may exhibit unique binding affinities and pharmacological effects, making it valuable for specialized research applications.
Properties
CAS No. |
2770358-78-4 |
---|---|
Molecular Formula |
C10H18Cl2N2 |
Molecular Weight |
237.17 g/mol |
IUPAC Name |
2-[3-(2-aminoethyl)phenyl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C10H16N2.2ClH/c11-6-4-9-2-1-3-10(8-9)5-7-12;;/h1-3,8H,4-7,11-12H2;2*1H |
InChI Key |
YVCWZUNXCXBPNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CCN)CCN.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.